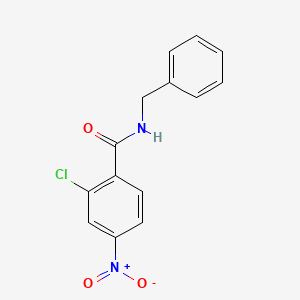

N-benzyl-2-chloro-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H11ClN2O3 |

|---|---|

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-benzyl-2-chloro-4-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c15-13-8-11(17(19)20)6-7-12(13)14(18)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,18) |

InChI Key |

RCJIDXMKBRNIMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Substitution on Aromatic Rings:systematic Substitution on Both the 2 Chloro 4 Nitrobenzoyl Ring and the N Benzyl Ring is a Primary Strategy.

Benzoyl Ring: While the 2-chloro and 4-nitro groups are defining features, their positions could be altered (e.g., to 3-chloro or 3-nitro) to probe different structural isomers. The chloro group could be replaced with other halogens (F, Br) or a trifluoromethyl group to modulate lipophilicity and electronic effects.

N-Benzyl Ring: As seen in the antidiabetic benzamides, substitution on the N-aryl/alkyl group is critical. nih.gov For the N-benzyl group, introducing small, lipophilic, or hydrogen-bonding substituents at the ortho, meta, or para positions can optimize interactions within a binding site. For example, hydroxyl groups have been shown to be important for the tyrosinase inhibitory activity of N-benzylbenzamides. nih.gov

Bioisosteric Replacements:the Principle of Bioisosterism Can Be Applied to Various Parts of the Molecule.

Amide Linker: As discussed, replacing the amide with a urea (B33335), sulfonamide, or reverse amide can lead to novel compounds with different stability and hydrogen-bonding patterns.

Nitro Group: The nitro group could be replaced by other electron-withdrawing groups like a cyano (–CN) or a sulfone (–SO2R) group to fine-tune the electronic properties and potentially improve the metabolic profile.

Structure Based Design:if a Specific Biological Target for N Benzyl 2 Chloro 4 Nitrobenzamide is Identified and Its 3d Structure is Known, Molecular Docking and Dynamic Simulations Can Be Powerful Tools. These Methods Can Predict the Binding Mode of the Compound and Guide the Design of New Analogs with Improved Binding Affinity and Selectivity. for Instance, Docking Studies on 2 Chloro 4 Nitrobenzamide Derivatives Revealed Key Hydrogen Bonding, Electrostatic, and Hydrophobic Interactions with the Active Site Residues of α Glucosidase.nih.gov

By systematically applying these principles, new analogs of N-benzyl-2-chloro-4-nitrobenzamide can be designed with the aim of enhancing a specific biological activity, be it antimicrobial, anticancer, or another therapeutic effect. nih.gov

Investigation of Biological Activities and Molecular Mechanisms in Vitro and Preclinical Contexts

Enzyme Inhibition Profiling

The ability of N-benzyl-2-chloro-4-nitrobenzamide to inhibit various enzymes is a key area of research for understanding its potential biological effects. This section reviews its activity against several important enzyme targets.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While derivatives of N-benzyl benzamide (B126) have been identified as potent and selective inhibitors of butyrylcholinesterase, specific inhibitory concentration (IC₅₀) values for this compound against either acetylcholinesterase or butyrylcholinesterase are not available in the current scientific literature. nih.govnih.govmdpi.comumich.edu Research on related benzamide derivatives suggests that the core structure is a viable scaffold for cholinesterase inhibition. nih.govnih.govresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | Data not available |

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic target for conditions like gout. Although various heterocyclic compounds and benzamide derivatives have been explored as xanthine oxidase inhibitors, there is currently no published data on the specific inhibitory activity (IC₅₀) of this compound against this enzyme. nih.govnih.govnih.gov

Table 2: Xanthine Oxidase Inhibitory Activity of this compound

| Enzyme | IC₅₀ (µM) |

|---|

Photosynthetic Electron Transport Inhibition

Herbicides often function by inhibiting photosynthetic electron transport. While specific studies on this compound are not available, related dinitroaniline herbicides like trifluralin (B1683247) are known to inhibit electron transport in isolated chloroplasts at a site between photosystem I and photosystem II. scispace.comnih.govredalyc.orgnih.gov This suggests that the nitro-substituted benzamide structure may have the potential to interfere with this fundamental process in plants.

Cytochrome P450 Inhibition and Related Metabolic Enzymes

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast array of compounds. The interaction of N-benzyl-containing compounds with CYP enzymes has been documented, with some acting as substrates and others as inhibitors. nih.gov However, specific data regarding the inhibitory constants (Kᵢ) or IC₅₀ values for this compound against any specific CYP isoform are not present in the available literature.

Antimicrobial Efficacy and Mechanisms of Action (In Vitro)

The potential of this compound as an antimicrobial agent has been a subject of interest, given the known antibacterial properties of related chemical structures.

Antibacterial Activity against Specific Strains

Studies on related N-benzyl-3-methylbuten-2-enamide derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov For instance, certain para-substituted derivatives showed effective inhibition of E. coli with Minimum Inhibitory Concentration (MIC) values of 0.01 g/mL. nih.gov Similarly, benzyl (B1604629) group substitutions on other molecular scaffolds have been shown to confer good antibacterial activity. derpharmachemica.com While these findings suggest that the N-benzyl and substituted benzamide moieties can contribute to antibacterial efficacy, specific MIC values for this compound against S. aureus and E. coli have not been reported. nih.govugm.ac.idresearchgate.net

Table 3: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

Antifungal Activity

While direct studies on the antifungal activity of this compound are limited, research on structurally related compounds provides valuable insights. A series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were synthesized and evaluated for their in vitro antifungal potential. nih.gov Among these, N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide , a compound with a similar 2-chloro-4-nitrobenzamide core, demonstrated excellent antifungal activity against the pathogenic fungi Candida albicans and Aspergillus niger. nih.gov

Further studies on other related benzamide derivatives have also shown promise. For instance, a series of N-benzylsalicylamide derivatives were tested against various human pathogenic fungi, with some derivatives exhibiting significant in vitro antifungal activity, particularly against filamentous fungi like Trichophyton mentagrophytes. nih.gov Similarly, the synthetic amide 2-chloro-N-phenylacetamide has been shown to possess antifungal activity against Aspergillus flavus strains, with minimum inhibitory concentrations (MICs) ranging from 16 to 256 µg/mL. scielo.br

| Compound | Fungal Species | Activity | Reference |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | Candida albicans, Aspergillus niger | Excellent antifungal potential | nih.gov |

| N-benzylsalicylamide derivatives | Trichophyton mentagrophytes | Significant in vitro activity | nih.gov |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC: 16-256 µg/mL | scielo.br |

Inhibition of Pathogen-Specific Enzymes or Pathways

The precise mechanisms by which this compound may exert its antifungal effects have not been directly elucidated. However, studies on related compounds offer potential pathways. For 2-chloro-N-phenylacetamide , a proposed mechanism of action against Aspergillus flavus involves binding to ergosterol, a crucial component of the fungal plasma membrane. scielo.br This interaction could disrupt membrane integrity and function. Additionally, the study suggested possible inhibition of thymidylate synthase, an enzyme essential for DNA synthesis in fungi. scielo.br

While a study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives reported inhibitory activity against α-glucosidase and α-amylase, these enzymes are primarily associated with metabolic conditions like diabetes rather than being specific to pathogenic microorganisms. nih.govnih.gov

Anticancer Activity at a Cellular Level (In Vitro Models)

Research on N-benzyl-2-nitro-1-imidazole-acetamide (BZN) , a compound that shares the N-benzyl and a nitro group, has shown that it can induce apoptosis. nih.gov Treatment with BZN led to a significant increase in apoptosis (232%) in Ehrlich ascites carcinoma cells. nih.gov This was accompanied by an increase in the levels of p53, a key tumor suppressor protein, and cleaved PARP, a marker of apoptosis. nih.gov The study also pointed to the role of reactive oxygen species (ROS) overgeneration in triggering DNA damage and subsequent apoptosis. nih.gov Another study on benzyl isothiocyanate (BITC) in human pancreatic cancer cells demonstrated apoptosis induction characterized by an increased Bax/Bcl-2 ratio and cleavage of procaspase-3. nih.gov

The ability to interfere with the cell cycle is a hallmark of many anticancer agents. The study on N-benzyl-2-nitro-1-imidazole-acetamide (BZN) found that it promoted the trapping of cancer cells in the G1 phase of the cell cycle. nih.gov This was supported by a reduction in cyclin A and an increase in CDK2 protein levels. nih.gov Similarly, benzyl isothiocyanate (BITC) was found to cause G2/M phase cell cycle arrest in human pancreatic cancer cells, which was associated with a decrease in the levels of G2/M regulatory proteins such as cyclin-dependent kinase 1 (Cdk1) and cyclin B1. nih.gov

The antiproliferative activity of various benzamide and related structures has been documented. For example, a series of Ciminalum–thiazolidinone hybrid molecules , which contain a 2-chloro-3-(4-nitrophenyl)propenylidene moiety, demonstrated significant cytotoxic effects against a panel of tumor cell lines. nih.gov The presence of the 2-chloro-3-(4-nitrophenyl) fragment was identified as a key contributor to the biological activity. nih.gov Another study on 2- or 4-substituted 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives also reported substantial cell growth-inhibitory activity against the A2780 human ovarian cancer cell line. nih.gov

| Compound/Derivative Family | Cancer Cell Line(s) | Observed Effect | Reference |

| N-benzyl-2-nitro-1-imidazole-acetamide (BZN) | Ehrlich ascites carcinoma | 79% tumor progression inhibition | nih.gov |

| Ciminalum–thiazolidinone hybrids | Various cancer cell lines | Significant cytotoxic effect | nih.gov |

| Benzyl isothiocyanate (BITC) | Human pancreatic cancer (BxPC-3) | Significant growth inhibition | nih.gov |

| 3-(N-benzyltriazolylmethyl)-13α-oestrone derivatives | Human ovarian cancer (A2780) | Substantial cell growth-inhibitory activity | nih.gov |

Anti-inflammatory Properties and Cellular Pathways (In Vitro)

While specific data on the anti-inflammatory properties of this compound is lacking, research on other N-benzyl containing compounds suggests potential anti-inflammatory activity. A study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative showed that they possess anti-inflammatory properties by downregulating the JNK/p38MAPK-MK2 and NF-κB inflammatory signaling pathways in vitro. frontiersin.org

Furthermore, a series of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides were evaluated for their anti-inflammatory effects. mdpi.com One of the compounds in this series, bearing a 2,4-difluorophenyl motif, was identified as a potent inhibitor of soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways, with an IC50 value of 10 μM. mdpi.com These findings suggest that the N-benzyl structural motif may contribute to anti-inflammatory activity.

| Compound | Mechanism/Target | In Vitro Model | Reference |

| N-benzyl-N-methyldecan-1-amine (BMDA) | Downregulation of JNK/p38MAPK-MK2 and NF-κB signaling | THP-1 cells | frontiersin.org |

| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | Inhibition of soybean lipoxygenase (LOX) | Enzyme assay | mdpi.com |

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, PGE2)

Data from preclinical studies on structurally related benzamide compounds suggest a potential for anti-inflammatory activity. For instance, the compound N-benzyl-4-bromobenzamide (NBBA), which shares the N-benzyl and benzamide features with the subject molecule, has demonstrated significant inhibitory effects on the production of key inflammatory mediators. In studies using lipopolysaccharide (LPS)-induced human gingival fibroblasts, NBBA was found to inhibit the production of both Interleukin-6 (IL-6) and Prostaglandin E2 (PGE2). nih.gov

Specifically, treatment with NBBA resulted in a 35.6% reduction in IL-6 production and a more potent 75.6% inhibition of PGE2 production in this model. nih.gov These findings highlight the potential of the N-benzyl benzamide scaffold to interfere with inflammatory pathways. However, it is critical to note that this data is for a related but distinct compound (N-benzyl-4-bromobenzamide), and no direct experimental evidence is available in the reviewed literature for the specific effects of this compound on IL-6 or PGE2 production. The substitution pattern on the aromatic ring (2-chloro and 4-nitro vs. 4-bromo) would significantly influence the electronic and steric properties of the molecule, and therefore, its biological activity cannot be directly extrapolated.

Interactive Data Table: Inhibitory Activity of a Structurally Related Compound

| Compound | Inflammatory Mediator | Cell Model | Inhibition (%) |

| N-benzyl-4-bromobenzamide | IL-6 | LPS-induced Human Gingival Fibroblasts | 35.6% |

| N-benzyl-4-bromobenzamide | PGE2 | LPS-induced Human Gingival Fibroblasts | 75.6% |

This table is based on data for N-benzyl-4-bromobenzamide as a proxy for potential activity, due to the absence of specific data for this compound. nih.gov

Investigation of Molecular Targets and Ligand-Receptor Interactions

The precise molecular targets of this compound have not been identified in the available scientific literature. However, research into related nitroaromatic and benzamide compounds provides a theoretical framework for its potential mechanisms of action.

Identification of Specific Binding Sites on Macromolecules

There is no direct evidence identifying the specific macromolecular binding sites for this compound. Research on other complex benzamide derivatives has utilized molecular docking simulations to predict interactions with enzyme active sites. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were shown through computational models to interact with the active sites of α-glucosidase and α-amylase via hydrogen bonding, electrostatic, and hydrophobic interactions. nih.govresearchgate.net While these compounds possess the 2-chloro-4-nitrobenzamide core, the additional sulfonamide group fundamentally alters the molecule's properties and interactions. The benzanilide (B160483) core structure, to which this compound belongs, is recognized as a "privileged structure" capable of binding to a wide variety of receptor types. nih.gov

Bioreduction of the Nitro Group to Reactive Intermediates

A key feature of this compound is its 4-nitro group. In biological systems, nitroaromatic compounds are known to be susceptible to enzymatic bioreduction. This process is often mediated by NAD(P)H:quinone oxidoreductase or other nitroreductases. The nitro group (NO2) can undergo a stepwise reduction, first to a nitroso intermediate (NO), and subsequently to a hydroxylamine (B1172632) (NHOH) and an amine (NH2). The nitroso and hydroxylamine intermediates are highly reactive electrophilic species. It has been hypothesized for other nitro-containing compounds, such as certain 2,4-dinitrobenzenesulfonamide (B1250028) derivatives, that the nitro group can be reduced by cofactors like FADH2 to form a corresponding reactive nitroso intermediate. semanticscholar.org This bioactivation is a critical step in the mechanism of action for many nitroaromatic drugs.

Proposed Covalent Modification Mechanisms with Biological Nucleophiles

Following bioreduction to reactive electrophilic intermediates (such as the nitroso derivative), this compound could potentially exert its biological effects through covalent modification of macromolecules. These reactive species can form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This irreversible binding can lead to the inactivation of target enzymes or disruption of protein function. For some nitro-compounds, a proposed mechanism involves the reactive intermediate participating in a cine-addition with a target, leading to suicide inhibition of an enzyme. semanticscholar.org The presence of the electron-withdrawing chloro and nitro groups on the benzamide ring would influence the reactivity of the molecule and its potential for such covalent interactions. However, without experimental data for this compound specifically, this remains a proposed mechanism based on the known chemistry of nitroaromatic compounds.

Structure Activity Relationship Sar and Rational Design of Benzamide Derivatives

Systematic Modifications of the N-benzyl Moiety

The N-benzyl group is a critical component of the pharmacophore, and even subtle changes to this part of the molecule can lead to significant shifts in biological activity.

The nature and position of substituents on the benzyl (B1604629) ring play a pivotal role in the interaction of these derivatives with their biological targets. Research into various benzamide (B126) derivatives has shown that both aliphatic and aromatic substitutions can modulate activity, often by influencing the compound's binding affinity and physicochemical properties.

In studies of N-benzylbenzamide derivatives as potential neuroleptic agents, a range of substitutions on the benzyl ring were explored. The introduction of sterically demanding groups, particularly at the para-position of the benzyl ring, has been shown to cause a significant shift in the activity profile. mdpi.com For instance, in a series of tris-benzamides designed as estrogen receptor modulators, modifications to the N-terminal benzamide unit, which is analogous to the N-benzyl moiety, revealed clear SAR trends. The introduction of various aliphatic and aromatic groups demonstrated a direct impact on protein binding affinity. nih.gov

Detailed findings from these and other studies on related benzamide structures are summarized below:

| N-Benzyl Ring Substituent | Position | Observed Effect on Activity/Binding | Compound Class Reference |

|---|---|---|---|

| Branched Aliphatic (isobutyl) | - | Relatively comparable binding affinity (3-fold decrease). nih.gov | Tris-benzamides |

| Linear Aliphatic (n-butyl) | - | Dramatically lowered protein binding (17-fold decrease). nih.gov | Tris-benzamides |

| Aromatic (benzyl) | - | Comparable binding affinity to isobutyl group (1.2-fold decrease). nih.gov | Tris-benzamides |

| Cycloaliphatic (trans-4-phenylcyclohexyl) | - | Strongest binding affinity (11-fold increase), showing benefit of conformational restriction. nih.gov | Tris-benzamides |

| Sterically Demanding Moieties | para | Caused a shift in the activity profile. mdpi.com | N-benzylbenzamides (PPAR agonists) |

These results suggest that the shape and rigidity of the substituent on the N-benzyl ring are critical. Branched or conformationally restricted hydrophobic groups appear to be more favorable for binding than flexible, linear chains. nih.gov This indicates that the binding pocket has specific steric requirements, and matching these with appropriate substituents can significantly enhance potency.

When the benzylic carbon—the carbon atom connecting the phenyl ring to the nitrogen of the amide—is substituted, it becomes a chiral center. This introduction of stereochemistry can have a profound impact on biological activity, as different enantiomers or diastereomers can interact differently with chiral biological targets like enzymes and receptors. nih.goveurochlor.org

The significance of stereochemistry is often a key determinant of a drug's potency and pharmacokinetics. eurochlor.org For many chiral compounds, only one isomer displays the desired significant biological activity. eurochlor.org This stereoselectivity can arise from differences in target binding or from stereospecific uptake by cellular transport systems. eurochlor.org

A study on 2-nitrobenzyl analogues demonstrated the importance of the absolute configuration at the benzylic carbon. nih.gov The research involved synthesizing diastereomers that differed only in their R or S configuration at the benzylic carbon. The results showed that the stereospecific configuration significantly influenced the rates of photochemical cleavage. For example, consistent with other findings, the ds2 (B1670966) isomers (one specific stereoisomer) of certain analogues showed cleavage rates that were 3.1 to 4.5 times faster than their ds1 (B3062705) counterparts. nih.gov Furthermore, the greatest improvement in cleavage rate, a reduction from 9.2 to 0.8 seconds, was observed when a specific stereochemistry, (S)-α-tert-butyl, was combined with a 5-OMe group on the ring. nih.gov This highlights that the stereochemistry at the benzylic position can work synergistically with other structural features to optimize molecular function.

| Compound Type | Stereochemical Feature | Observed Effect | Reference |

|---|---|---|---|

| α-substituted 2-nitrobenzyl analogues | Diastereomers (ds1 vs. ds2) at benzylic carbon | ds2 isomers showed 3.1 to 4.5 times faster photochemical cleavage rates than ds1 isomers. nih.gov | nih.gov |

| C7-HOMedG analogues | (S)-α-tert-butyl group | Combined with a 5-OMe ring substitution, reduced cleavage time from 9.2s to 0.8s. nih.gov | nih.gov |

| 3-Br-acivicin derivatives | (5S, αS) isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake or binding. eurochlor.org | eurochlor.org |

Substituent Effects on the Chloronitrobenzoyl Ring

The electronic properties and substitution pattern of the benzoyl ring are fundamental to the molecule's reactivity and biological interactions. The chloro and nitro groups, in particular, are key modulators of activity.

The position of the chlorine atom on the benzoyl ring is a critical factor that can modulate biological activity. researchgate.net Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect, which can increase the lipophilicity of a molecule and influence its interactions with biological targets. researchgate.netmdpi.com However, its impact is not uniform and depends heavily on its location (ortho, meta, or para) on the aromatic ring. researchgate.net

In different classes of compounds, the optimal position for a chloro substituent varies:

Anti-inflammatory Agents : In one study on benzimidazoles, a chloro group at the meta position of an associated aniline (B41778) ring resulted in potent anti-inflammatory activity. nih.gov Conversely, in a separate study on naphthimidazoles, a chloro-substituted phenyl moiety reduced activity. nih.gov

Antimicrobial Agents : Research on 2'-hydroxychalcone (B22705) derivatives showed that compounds with a chlorine atom on the B-ring (analogous to the benzoyl ring) had higher antiproliferative activity against breast cancer cells. nih.gov The position of the chlorine also affected the molecule's interaction with lipid membranes. nih.gov

NF-κB Activators : For a series of sulfamoyl benzamidothiazoles, compounds with a 3-chloro (meta) substitution retained activity, suggesting a need for hydrophobic components on the ring. chegg.com

These findings underscore that there is no universal rule for the placement of a chlorine atom. Its effect is context-dependent, influencing factors like binding site interactions, prevention of metabolic hydroxylation at the substitution site, and the electrophilicity of nearby atoms. researchgate.net The activity must be determined empirically for each specific molecular scaffold and biological target. researchgate.net

The nitro group (NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring to which it is attached. mdpi.comguidechem.com Its presence is crucial for the activity of many bioactive compounds. sigmaaldrich.com The nitro group can increase reactivity towards nucleophilic attack and can form specific interactions with biological targets.

The position of the nitro group is a key factor in its effect. An -NO₂ group at the ortho or para position relative to a leaving group can effectively withdraw electron density from the ring through resonance, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution. This stabilization accelerates the reaction. In contrast, a meta-nitro group cannot participate in this resonance stabilization, and thus has a much smaller effect on the reactivity of the ring towards nucleophiles.

Studies have shown that:

In some anticancer agents, the introduction of a strongly electron-withdrawing NO₂ group leads to the highest activity within a series. mdpi.com

In anti-inflammatory benzamides, the number and orientation of nitro groups are critical, with specific arrangements leading to significantly higher inhibition of nitric oxide production. nih.gov

For certain antimycobacterial agents, 2,4-dinitro derivatives were found to be more potent than the corresponding 2-nitro or 4-nitro derivatives, highlighting that multiple nitro groups can enhance activity.

The biological activity of nitro-aromatic compounds is often linked to their enzymatic reduction within cells, which can produce reactive nitroso and hydroxylamine (B1172632) intermediates. sigmaaldrich.com These intermediates can then interact with cellular macromolecules to produce a therapeutic (or toxic) effect. sigmaaldrich.com

Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and alkyl groups increase the electron density of the ring. This typically activates the ring for electrophilic substitution. Their effect on biological activity can vary. The same study on iridium(III) complexes found that EDGs decreased anticancer activity. mdpi.com However, in a different series of antidiabetic agents, the combination of an EDG (CH₃) and an EWG (NO₂) on the N-phenyl ring was found to be highly favorable for inhibitory activity, suggesting a synergistic effect. researchgate.net

The following table summarizes the general effects of these groups on the reactivity of the benzoyl ring.

| Group Type | Example Substituents | Effect on Ring Electron Density | General Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Strongly Electron-Withdrawing | -NO₂ (Nitro) | Decreases (by induction and resonance) | Often increases activity, enhances reactivity to nucleophiles. mdpi.com | mdpi.com |

| Moderately Electron-Withdrawing | -Cl (Chloro) | Decreases (by induction) | Variable; can increase activity and lipophilicity, position is critical. mdpi.comnih.gov | mdpi.comnih.gov |

| Electron-Donating | -OH, -OCH₃, -NH₂ | Increases (by resonance) | Variable; can decrease activity in some systems. mdpi.com | mdpi.com |

| Weakly Electron-Donating | -CH₃ (Alkyl) | Increases (by induction) | Can be favorable in combination with EWGs. researchgate.net | researchgate.net |

Ultimately, the rational design of potent benzamide derivatives requires a careful consideration of the electronic contributions of each substituent and their positions on both the N-benzyl and the benzoyl rings to achieve the optimal balance of properties for the desired biological target.

Amide Linker Structural Variations

The amide linker is a critical component of the benzamide structure, providing a stable connection between the benzoyl and benzyl moieties while also participating in crucial hydrogen bonding interactions with biological targets. nih.gov Variations in the structure of this linker can profoundly impact the compound's activity.

In the broader context of benzamide derivatives, modifications of the amide linker have been a key strategy in drug design. For instance, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), the N-benzylbenzamide moiety itself was identified as a merged pharmacophore, with the amide bond being central to its activity. acs.orgresearchgate.net

Research on other benzamide series further underscores the importance of the amide linker. In a study focused on developing BCRP inhibitors, both amide and urea (B33335) linkers were explored in a series of benzamide and phenyltetrazole derivatives. This highlights how isosteric replacement of the amide group can be a viable strategy to modulate activity and selectivity.

Furthermore, studies on FtsZ inhibitors have shown that the distance and flexibility between the two aromatic rings, dictated by the linker, are crucial for antimicrobial activity. Modifications aimed at lengthening the distance between the benzodioxane and benzamide moieties were explored to optimize inhibitory potential.

For N-benzyl-2-chloro-4-nitrobenzamide, the secondary amide (–CO-NH–) is fundamental. Its hydrogen-bonding capability, specifically the hydrogen bond donor (HBD) nature of the N-H group and the hydrogen bond acceptor (HBA) nature of the carbonyl oxygen, is critical for interaction with protein residues. The planarity of the amide bond also imposes conformational constraints on the molecule, influencing how it fits into a binding site. Variations could include:

N-Alkylation: Replacing the hydrogen on the amide nitrogen with a small alkyl group (e.g., a methyl group) would remove the hydrogen bond donating capability, which can probe the importance of this interaction for biological activity.

Linker Homologation: Inserting a methylene (B1212753) group (–CH2–) between the carbonyl and the nitrogen (forming a β-amino amide) or between the nitrogen and the benzyl group would alter the spacing and flexibility between the aromatic rings. This can be crucial for optimizing interactions with target proteins.

Bioisosteric Replacement: The amide bond could be replaced with other functional groups like a reverse amide, an ester, a sulfonamide, or a urea moiety to explore different electronic and hydrogen bonding patterns.

Correlation of Physicochemical Descriptors with Biological Potency

The biological potency of benzamide derivatives is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate descriptors like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity) with activity.

The study found that substitutions on the N-aryl ring significantly impacted the α-glucosidase inhibitory activity. For instance, compound 5o (N-(2-methyl-5-nitrophenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide) was the most potent. nih.gov This suggests that a combination of electron-donating (methyl) and electron-withdrawing (nitro) groups on the N-phenyl ring can enhance potency.

Table 1: Physicochemical Properties and Biological Activity of Selected 2-chloro-4-nitrobenzamide Derivatives nih.gov

| Compound | N-substituent | % Yield | Melting Point (°C) | Rf Value |

| 5e | 2-methoxyphenyl | 85.30 | 164–166 | 0.53 |

| 5h | 2-bromophenyl | 55.07 | 180–182 | 0.70 |

| 5o | 2-methyl-5-nitrophenyl | - | - | - |

| Data for compound 5o's yield, melting point, and Rf value were not provided in the source material. |

These findings suggest that for this compound, the following physicochemical descriptors would be critical:

Electronic Effects: The electron-withdrawing nature of the 2-chloro and 4-nitro substituents on the benzoyl ring, and the electronic properties of any substituents on the N-benzyl ring, will modulate the amide bond's character and potential π-π stacking interactions.

Rational Design Principles for New Benzamide Analogs with Enhanced Activities

The rational design of new analogs of this compound with enhanced activities can be guided by the principles derived from SAR and physicochemical studies of related compounds. acs.org

Analytical Methodologies for Isolation, Purity Assessment, and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of N-benzyl-2-chloro-4-nitrobenzamide, enabling the separation of the target compound from starting materials, reagents, and byproducts.

Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate, typically coated with silica (B1680970) gel (SiO2), chemists can qualitatively track the consumption of reactants and the formation of the product. nih.govsielc.com The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and a mobile phase, which is a solvent system tailored to the polarity of the compounds. nih.gov

For benzamide (B126) derivatives, common mobile phases consist of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and diethyl ether. nih.gov The positions of the spots are visualized under UV light, often at 254 nm, where the aromatic rings of the reactants and the product absorb light and appear as dark spots. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. For instance, a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, showed an Rf value of 0.51 in a solvent system of chloroform/diethyl ether/n-hexane (6/3/1), indicating a moderate polarity. nih.gov Within 30 minutes of starting a reaction, TLC analysis can confirm the formation of the desired amide product. nih.gov

Table 1: Example TLC Parameters for Monitoring Benzamide Synthesis

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (4:1) or Chloroform:Diethyl Ether:n-Hexane (6:3/1) |

| Visualization | The method used to see the separated spots. | UV light (254 nm) |

| Analyte | The substance being analyzed. | Reaction mixture containing this compound |

| Reference | Starting materials (e.g., 2-chloro-4-nitrobenzoic acid, benzylamine) | |

| Rf Value | A measure of retention, used to identify compounds. | Product spot should have a distinct Rf from starting materials. |

This table is illustrative. Actual Rf values depend on the specific conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity and performing accurate quantification of this compound. nih.gov Due to the compound's polarity, arising from the nitro and amide groups, reversed-phase HPLC (RP-HPLC) is the most suitable method. nih.govnih.gov In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. nih.govnih.gov

The addition of an acid, like formic acid or acetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual acidic or basic functional groups. nih.govnih.gov Detection is typically achieved using a UV-Vis detector set at a wavelength where the nitroaromatic chromophore exhibits strong absorbance, such as 270 nm or 320 nm. nih.govnih.gov

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a purified standard of this compound and plotting the peak area against concentration. nih.govnih.gov This allows for the precise determination of the compound's concentration in a sample and the assessment of its purity, often expressed as a percentage of the total peak area. The limit of detection (LOD) and limit of quantification (LOQ) for similar aromatic amides can be in the low µg/mL to ng/mL range, demonstrating the high sensitivity of the method. nih.govchromatographyonline.com

Table 2: Typical HPLC Conditions for Analysis of Aromatic Nitro-Amides

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (often with 0.1% formic or acetic acid) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | Ambient to 50 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~270 nm |

| Injection Volume | 5 - 20 µL |

This table presents a general method; optimization is required for specific applications.

While this compound itself has a high boiling point and is not ideally suited for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly valuable for identifying volatile impurities and potential byproducts from its synthesis. Such byproducts could include unreacted starting materials like benzylamine (B48309) or volatile side-products formed during the reaction. google.com

In GC-MS analysis, the sample is injected into a heated port, where volatile components are vaporized and then separated on a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them in a reproducible pattern. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compounds by comparing the spectra to a database. google.com For amide compounds, typical GC conditions involve a column like an Rxi-624sil MS and a temperature program that ramps up to around 280 °C. google.com The mass spectra of N-benzyl derivatives often show characteristic fragments, such as the iminium cation, which aids in structural elucidation. nih.gov

Purification Techniques for Synthetic Products

Following synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.

For purifying benzamide derivatives, a variety of solvents can be employed. In the synthesis of related N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide derivatives, recrystallization was used as the purification method. sielc.com Similarly, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are also N-benzyl derivatives, were successfully purified by recrystallization from diethyl ether. researchgate.net The selection of an appropriate solvent or solvent pair is crucial and is often determined empirically to maximize the recovery of the pure product.

Column chromatography is a preparative technique used for the purification of larger quantities of this compound. nih.gov It operates on the same principles as TLC but on a much larger scale. The crude product is loaded onto the top of a column packed with a stationary phase, most commonly silica gel. nih.govresearchgate.net

A solvent system (mobile phase), similar to one developed using TLC, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase. In the purification of N-benzyl substituted amides, flash column chromatography with a mobile phase of hexane and ethyl acetate (e.g., in a 4:1 or 9:1 ratio) is frequently reported. nih.gov Fractions are collected as the solvent elutes from the column, and those containing the pure product (as determined by TLC analysis) are combined. The solvent is then removed by evaporation to yield the purified this compound. nih.gov In some cases, other stationary phases like neutral alumina (B75360) (Al2O3) can also be effective. nih.gov

Table 3: Common Column Chromatography Parameters for Benzamide Purification

| Parameter | Description | Example |

| Stationary Phase | The adsorbent packed into the column. | Silica Gel (70-230 mesh) or Neutral Alumina |

| Mobile Phase | The solvent system used for elution. | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |

| Loading Method | How the crude sample is applied to the column. | Dissolved in a minimum of mobile phase or adsorbed onto silica. |

| Fraction Collection | Collection of eluent in separate tubes. | Monitored by TLC to identify fractions containing the pure product. |

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Benzamide (B126) Scaffolds for Diverse Biological Targets

The inherent versatility of the benzamide core structure provides a fertile ground for the development of novel scaffolds targeting a wide array of biological molecules. By systematically modifying the substituents on both the benzoyl and the benzyl (B1604629) portions of N-benzyl-2-chloro-4-nitrobenzamide, researchers can generate extensive libraries of analogs with finely tuned properties.

For instance, derivatives of 2-chloro-4-nitrobenzoylamino acids and dipeptides have demonstrated antimicrobial activity. nih.gov This suggests that modifying the N-benzyl group of the parent compound with amino acid or peptide fragments could lead to new classes of antibacterial agents. Furthermore, N-benzylbenzamide derivatives have been identified as potent inhibitors of enzymes like tubulin and butyrylcholinesterase, indicating potential applications in cancer and neurodegenerative disease research, respectively. acs.orgnih.govnih.gov The exploration of different substitution patterns on the aromatic rings could lead to the discovery of highly selective and potent modulators of these and other clinically relevant targets.

Table 1: Potential Biological Targets for Novel Benzamide Scaffolds

| Target Class | Potential Application | Key Structural Features |

| Enzymes | Cancer, Infectious Diseases, Neurodegenerative Disorders | Varied substitutions on aromatic rings |

| Receptors | CNS Disorders, Inflammation | Modifications of the N-benzyl moiety |

| Ion Channels | Cardiovascular Diseases, Pain Management | Lipophilic and charged substituents |

| Protein-Protein Interactions | Various Diseases | Extended and conformationally constrained analogs |

Integration with Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, has re-emerged as a powerful tool in drug discovery. nih.gov This approach is particularly well-suited for novel compounds like this compound, where the precise molecular target may not be immediately apparent.

A library of this compound analogs could be screened in a variety of phenotypic assays, such as those measuring cancer cell viability, bacterial growth, or neuronal function. nih.govbiorxiv.org Once a "hit" with a desirable phenotype is identified, the challenging process of target deconvolution begins. Modern techniques for target identification include affinity-based proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, and genetic approaches that identify mutations conferring resistance to the compound's effects. The integration of phenotypic screening with these advanced target deconvolution methods can accelerate the discovery of novel biological pathways and the development of new therapeutic strategies.

Advances in Green and Sustainable Synthetic Methodologies

The chemical synthesis of benzamide derivatives traditionally involves the use of coupling reagents and organic solvents that can have a significant environmental impact. A key area of future research will be the development of greener and more sustainable methods for the synthesis of this compound and its analogs.

Recent advances in this area include the use of biocatalysts, such as enzymes, which can facilitate amide bond formation under mild, aqueous conditions. rsc.org Other innovative approaches include mechanochemistry, where reactions are induced by mechanical force in the absence of bulk solvents, and the use of recyclable catalysts. acs.orgresearchgate.net These methods not only reduce the environmental footprint of chemical synthesis but can also offer improved yields and selectivities. The application of green chemistry principles to the production of benzamide libraries will be crucial for their large-scale synthesis and subsequent evaluation in high-throughput screening campaigns.

Computational Biology in Predictive Modeling and Lead Optimization

Computational biology and in silico modeling have become indispensable tools in modern drug discovery. nih.gov These approaches can be leveraged to accelerate the development of this compound-based compounds by predicting their biological activities and optimizing their properties.

Molecular docking studies can be used to predict how analogs of this compound might bind to the active sites of various enzymes or receptors. nih.govnih.gov This can help to prioritize which compounds to synthesize and test, saving time and resources. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the chemical structures of a series of benzamides with their observed biological activities. These models can then be used to design new compounds with improved potency and selectivity. Furthermore, computational methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, which is critical for their development as potential drugs.

Table 2: In Silico Tools for Benzamide Drug Discovery

| Tool | Application |

| Molecular Docking | Prediction of binding mode and affinity to target proteins |

| QSAR | Correlation of chemical structure with biological activity |

| Molecular Dynamics | Simulation of protein-ligand interactions over time |

| ADME Prediction | Estimation of pharmacokinetic properties |

Exploration of Prodrug Strategies and Targeted Delivery Systems

The 4-nitro group in this compound presents an intriguing opportunity for the development of prodrug strategies. Nitroaromatic compounds can be selectively reduced to their corresponding hydroxylamines and amines by nitroreductase enzymes that are highly expressed in hypoxic (low oxygen) environments, a characteristic feature of solid tumors. mdpi.com This suggests that this compound could be designed as a hypoxia-activated prodrug, which would be non-toxic in healthy tissues but converted to a cytotoxic agent specifically within the tumor microenvironment. nih.govresearchgate.net

In addition to prodrug approaches, targeted delivery systems can be employed to enhance the accumulation of this compound at its site of action, thereby increasing its efficacy and reducing potential side effects. Nanoparticles, such as liposomes and polymeric micelles, can be engineered to encapsulate the compound and can be decorated with targeting ligands (e.g., antibodies or peptides) that recognize specific markers on the surface of diseased cells. nih.govnih.govmdpi.comresearchgate.net This targeted delivery approach holds great promise for improving the therapeutic index of benzamide-based drugs.

Q & A

Q. How can the synthesis of N-benzyl-2-chloro-4-nitrobenzamide be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves coupling a benzylamine derivative with a chloronitrobenzoyl chloride. Key optimizations include:

- Reagent Ratios: Use a 1:1 molar ratio of 2-chloro-4-nitrobenzoyl chloride to benzylamine to minimize side reactions.

- Solvent and Temperature: Conduct the reaction in dichloromethane or THF at 0–5°C to control exothermicity and reduce hydrolysis .

- Base Selection: Triethylamine (TEA) or DMAP effectively neutralizes HCl byproducts, improving reaction efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol enhances purity .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify functional groups (e.g., benzyl protons at δ 4.5–5.0 ppm, nitro group resonance) and confirm substitution patterns .

- Mass Spectrometry (HRMS): ESI or EI-MS validates molecular weight (e.g., [M+H] peak at m/z 305.05) .

- HPLC/UV-Vis: Purity assessment (≥95%) using reverse-phase C18 columns with a methanol/water mobile phase .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

- Crystallographic Validation: Single-crystal X-ray diffraction (using SHELX or SIR97) provides unambiguous structural confirmation. For example, resolving nitro group orientation or benzyl positional isomerism .

- 2D NMR Techniques: HSQC and HMBC correlate proton and carbon environments to clarify ambiguous assignments (e.g., distinguishing ortho vs. para substituents) .

Q. What experimental strategies can identify reactive sites in this compound for targeted derivatization?

Methodological Answer:

- Electrophilic Susceptibility: The nitro group directs electrophilic substitution to the meta position, while the chloro group activates ortho/para positions for nucleophilic attack (e.g., SNAr with amines) .

- Competitive Reactions: Compare reaction rates under varying conditions (e.g., Pd-catalyzed cross-coupling for benzyl vs. chloro substitution) .

Q. How can computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinase inhibitors). Validate with IC assays .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with antimicrobial or anticancer activity .

Q. What methodologies are critical for analyzing crystallographic data of this compound?

Methodological Answer:

- Data Collection: High-resolution (<1.0 Å) synchrotron X-ray data reduces thermal motion artifacts.

- Refinement Tools: SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks (e.g., nitro···benzyl interactions) .

- Twinned Data Handling: Use PLATON or ROTAX to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.